molecular formula C17H8Cl2N2O3S B12127607 6-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12127607
M. Wt: 391.2 g/mol
InChI Key: LLVQUXBNGZHIHF-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused benzothiazole and chromene ring system. Its chemical formula is C15H7Cl2N3O2S.
  • The benzothiazole moiety contributes to its aromatic character, while the chromene ring adds structural diversity.
  • It may exhibit interesting biological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes: One synthetic approach involves the reaction of 6-chlorobenzothiazole with an appropriate hydrazine carboxamide derivative. For example, the reaction of 6-chlorobenzothiazole with hydrazine carboxamide yields the desired compound.

      Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) with a catalytic amount of acid.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring new reactions or designing novel ligands.

      Biology and Medicine: Investigating its biological activity (e.g., antimicrobial, anticancer, or anti-inflammatory effects) could be valuable.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action and pathways involved.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The chromene ring in our compound distinguishes it from these related analogs.

    Remember that this information is based on available literature, and further research may provide additional insights

    Properties

    Molecular Formula

    C17H8Cl2N2O3S

    Molecular Weight

    391.2 g/mol

    IUPAC Name

    6-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

    InChI

    InChI=1S/C17H8Cl2N2O3S/c18-8-2-4-13-10(5-8)12(22)7-14(24-13)16(23)21-17-20-11-3-1-9(19)6-15(11)25-17/h1-7H,(H,20,21,23)

    InChI Key

    LLVQUXBNGZHIHF-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

    Origin of Product

    United States

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